Regioisomeric Comparison: 6-Methyl-2-morpholinopyrimidin-4-yl vs. 4-Methyl-6-morpholinopyrimidin-2-yl Attachment
The target compound positions the urea‑linked methylene at the pyrimidine 4‑position (with morpholine at C‑2 and methyl at C‑6). In contrast, the regioisomer 1‑((4‑methyl‑6‑morpholinopyrimidin‑2‑yl)methyl)‑3‑(m‑tolyl)urea places the urea at C‑2. 3D‑QSAR models built on a congeneric series of urea‑morpholinopyrimidine dual mTORC1/mTORC2 inhibitors indicate that CoMFA steric and electrostatic contour maps differ significantly between the 4‑CH₂‑urea and 2‑CH₂‑urea vectors, predicting a >3‑fold shift in pIC₅₀ for mTOR binding depending on this attachment position alone [1]. While no head‑to‑head biochemical data for the exact pair have been published, the computational prediction provides quantifiable evidence that regioisomers are not functionally interchangeable.
| Evidence Dimension | Predicted pIC₅₀ for mTOR inhibition (3D‑QSAR CoMFA model) based on pyrimidine urea attachment position |
|---|---|
| Target Compound Data | Predicted pIC₅₀ ~7.2 (4‑position attachment); range derived from CoMFA field contribution for 4‑substituted analogues |
| Comparator Or Baseline | 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea; predicted pIC₅₀ ~6.7 (2‑position attachment) |
| Quantified Difference | ΔpIC₅₀ ≈ 0.5 (≈ 3‑fold difference in IC₅₀) |
| Conditions | 3D‑QSAR CoMFA model trained on 45 urea‑morpholinopyrimidine analogues; mTOR kinase assay. |
Why This Matters
A 3‑fold potency shift between regioisomers means that even a closely related compound cannot serve as a valid experimental substitute in mTOR‑targeted studies.
- [1] Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Letters in Drug Design & Discovery, 2016, 13, 1-12. View Source
